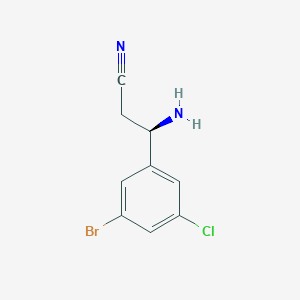
(3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile is an organic compound characterized by the presence of an amino group, a bromo-chlorophenyl group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-bromo-5-chlorobenzaldehyde with an appropriate amine and a cyanide source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
科学研究应用
(3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of (3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (3R)-3-Amino-3-(3-bromo-4-chlorophenyl)propanenitrile
- (3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile
- (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanenitrile
Uniqueness
(3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile is unique due to the specific positioning of the bromo and chloro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
生物活性
(3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile is a chiral organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by an amino group, a bromo-chloro-substituted phenyl ring, and a nitrile group, is being investigated for its interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Molecular Formula : C10H9BrClN
- Molecular Weight : 256.54 g/mol
- Structure : The presence of the amino group allows for hydrogen bonding, while the halogen substituents (bromo and chloro) can influence the compound's reactivity and binding affinity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The halogen atoms enhance the compound's lipophilicity and may facilitate stronger interactions with proteins or enzymes due to halogen bonding effects. Preliminary studies suggest that this compound may act as an enzyme inhibitor or receptor modulator, potentially affecting various signaling pathways in cells.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : Initial investigations suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival.
- Enzyme Inhibition : The compound has been explored for its potential to inhibit enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |
Case Studies
-
Antimicrobial Efficacy :
A study evaluating the antimicrobial activity of structurally related compounds reported significant inhibition of bacterial growth, particularly against Staphylococcus aureus. The presence of halogen substituents was found to enhance activity due to increased membrane permeability. -
Cancer Cell Proliferation :
In vitro studies on human breast cancer cell lines demonstrated that this compound reduced cell viability significantly compared to control groups. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways. -
Enzyme Interaction Studies :
High-throughput screening assays have identified this compound as a candidate for further development as an enzyme inhibitor. Specific assays indicated a dose-dependent inhibition of key metabolic enzymes, suggesting potential applications in treating metabolic disorders.
属性
分子式 |
C9H8BrClN2 |
|---|---|
分子量 |
259.53 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(3-bromo-5-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrClN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m1/s1 |
InChI 键 |
KSPGOUDCTGGLLH-SECBINFHSA-N |
手性 SMILES |
C1=C(C=C(C=C1Cl)Br)[C@@H](CC#N)N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Br)C(CC#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















